molecular formula C15H17ClN2O2S B2413723 1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one CAS No. 2097899-90-4

1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one

Cat. No.: B2413723
CAS No.: 2097899-90-4
M. Wt: 324.82
InChI Key: OKIPGWHBBWIVLV-UHFFFAOYSA-N
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Description

1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one is a useful research compound. Its molecular formula is C15H17ClN2O2S and its molecular weight is 324.82. The purity is usually 95%.
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Biological Activity

The compound 1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one is a novel synthetic derivative that has garnered interest due to its potential biological activities. This article reviews the biological activities associated with this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

The molecular formula of the compound is C13H14ClN2O2SC_{13}H_{14}ClN_{2}O_{2}S, with a molecular weight of approximately 298.78 g/mol. The structure comprises a thienopyridine moiety linked to an oxazole group, which contributes to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit various enzymes involved in cancer progression and inflammation.
  • Modulation of Signaling Pathways : The thienopyridine and oxazole groups may interact with signaling pathways critical for cell proliferation and survival.

Anticancer Activity

Recent studies have demonstrated that derivatives of thienopyridine exhibit significant cytotoxic effects against various cancer cell lines. For example:

  • In vitro assays indicated that the compound has an IC50 value in the micromolar range against breast cancer cell lines (e.g., MDA-MB-231), suggesting potent anticancer properties. The presence of electron-withdrawing groups enhances this activity due to increased reactivity towards cellular targets .
Cell Line IC50 (µM) Effect
MDA-MB-23127.6Strong cytotoxicity
Other Cancer LinesVariesSelective cytotoxicity observed

Antimicrobial Activity

Compounds similar in structure have also shown promising antimicrobial properties. The thieno and oxazole components may disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Anti-inflammatory Effects

Research indicates that thienopyridine derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests potential applications in treating inflammatory diseases.

Case Studies

  • Cytotoxicity Study : A recent study evaluated the cytotoxic effects of various thienopyridine derivatives on cancer cell lines. The compound exhibited significant selective toxicity against MDA-MB-231 cells compared to normal fibroblast cells, indicating a favorable therapeutic index .
  • Antioxidant Activity : In another investigation, the compound was tested for its ability to scavenge free radicals. Results showed that it effectively reduced oxidative stress markers in cellular models exposed to oxidative agents .

Properties

IUPAC Name

1-(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O2S/c1-9-12(10(2)20-17-9)3-4-15(19)18-6-5-13-11(8-18)7-14(16)21-13/h7H,3-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKIPGWHBBWIVLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)N2CCC3=C(C2)C=C(S3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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